molecular formula C9H7FN2O2 B2488567 Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695212-12-5

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2488567
CAS No.: 695212-12-5
M. Wt: 194.165
InChI Key: XPFMBPZXBGQIIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of methyl trifluoropyruvate with 2-pyridylamines under mild conditions. The reaction is carried out in acetonitrile at room temperature, yielding the desired product with good efficiency . Another method involves the use of trimethyl phosphite as a reagent, which also affords the compound under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the carboxylate group increases its solubility and reactivity .

Biological Activity

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 3-position of the imidazo ring and a carboxylate ester functional group. Its molecular formula is C9H8FN2O2C_9H_8FN_2O_2, and it has a molecular weight of approximately 194.17 g/mol. The presence of the fluorine atom is significant as it can enhance lipid solubility, thereby potentially increasing biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to modulate various biochemical pathways, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : In vitro studies have indicated that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Research has demonstrated that this compound can inhibit cancer cell proliferation by targeting pathways involved in cell survival and growth, particularly through the inhibition of protein geranylgeranylation, which is crucial for cancer cell viability .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features. Studies have shown that modifications at different positions on the imidazo ring can lead to variations in potency and selectivity against biological targets. For instance:

  • Fluorine Substitution : The introduction of a fluorine atom at the 3-position enhances binding affinity to target proteins compared to non-fluorinated analogs.
  • Carboxylate Group : The presence of the carboxylate group plays a crucial role in solubility and interaction with biological systems, facilitating its use as a building block in drug development .

Antituberculosis Activity

A study explored the antituberculosis potential of various substituted imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated moderate to good activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . This suggests that modifications to the imidazo framework can significantly affect antitubercular activity.

Anticancer Studies

In another investigation focused on cancer cell lines, this compound was assessed for its ability to inhibit cervical carcinoma cells. The findings revealed that the compound exhibited significant cytotoxicity at low micromolar concentrations, indicating its potential as an anticancer agent .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparative analysis with related compounds is presented in the table below:

Compound NameStructural FeaturesUnique Attributes
This compoundFluorine at 3-position; Carboxylate groupEnhanced binding affinity; Anticancer properties
Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl at 6-positionDifferent biological profile; Less potent against cancer
Methyl imidazo[1,2-a]pyridine-3-carboxylic acidNo fluorine substitutionBasic structure; Lower solubility

Properties

IUPAC Name

methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMBPZXBGQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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